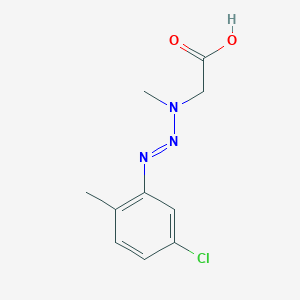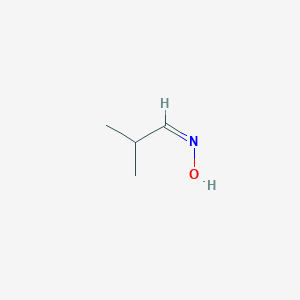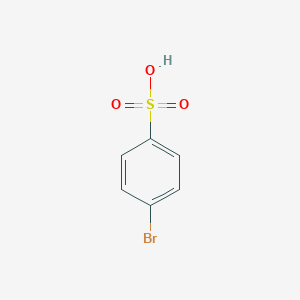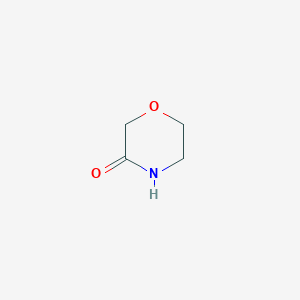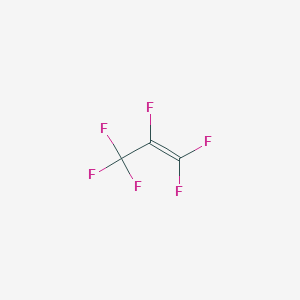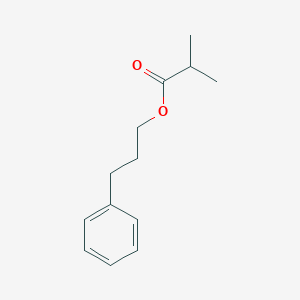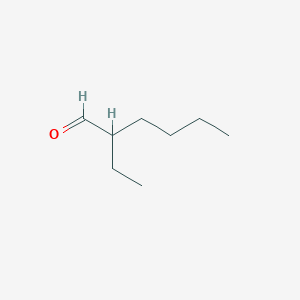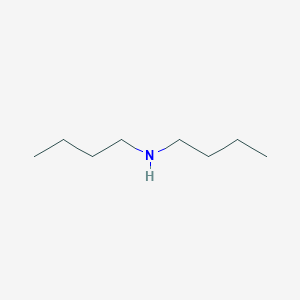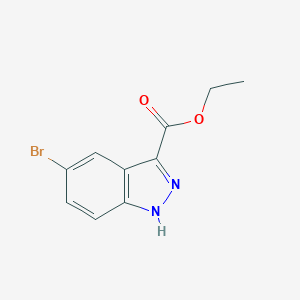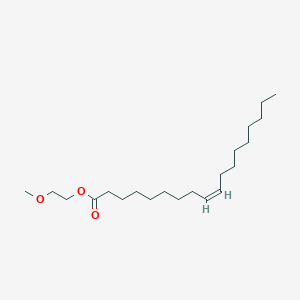
2-Methoxyethyl oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl oleate is a chemical compound that belongs to the family of oleic acid esters. It is a clear, colorless liquid that is soluble in organic solvents. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-Methoxyethyl oleate is not fully understood. However, it is believed that it may act by inhibiting the activity of certain enzymes or by modulating the expression of specific genes.
Biochemical and Physiological Effects:
Studies have shown that 2-Methoxyethyl oleate can affect various biochemical and physiological processes in the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Methoxyethyl oleate in lab experiments is its ability to solubilize hydrophobic drugs. This makes it a useful carrier for drug delivery systems. However, one of the limitations of using this compound is its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research involving 2-Methoxyethyl oleate. One area of interest is the development of new drug delivery systems using this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The most common method for synthesizing 2-Methoxyethyl oleate is by esterification of oleic acid with methoxyethanol in the presence of a catalyst. This reaction can be carried out under mild conditions and produces a high yield of the desired product.
Aplicaciones Científicas De Investigación
2-Methoxyethyl oleate has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been used as a carrier for drug delivery systems due to its ability to solubilize hydrophobic drugs.
Propiedades
Número CAS |
111-10-4 |
|---|---|
Nombre del producto |
2-Methoxyethyl oleate |
Fórmula molecular |
C21H40O3 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
2-methoxyethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(22)24-20-19-23-2/h10-11H,3-9,12-20H2,1-2H3/b11-10- |
Clave InChI |
UFARNTYYPHYLGN-KHPPLWFESA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCCOC |
Otros números CAS |
111-10-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





